molecular formula C10H16N2O2 B3033239 2-(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)acetic acid CAS No. 1007460-73-2

2-(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B3033239
CAS No.: 1007460-73-2
M. Wt: 196.25 g/mol
InChI Key: HEDMPUOAZLDGCC-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with dimethyl and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)acetic acid typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. A common method includes the reaction of 3,5-dimethyl-1-propyl-1H-pyrazole with bromoacetic acid under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol: A related compound with an ethanol group instead of an acetic acid moiety.

    1-Propyl-3,5-dimethyl-1H-pyrazole: Another pyrazole derivative with a propyl group at the nitrogen atom.

Uniqueness

2-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dimethyl, propyl, and acetic acid groups makes it a versatile compound for various applications .

Properties

IUPAC Name

2-(3,5-dimethyl-1-propylpyrazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-5-12-8(3)9(6-10(13)14)7(2)11-12/h4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDMPUOAZLDGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)C)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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